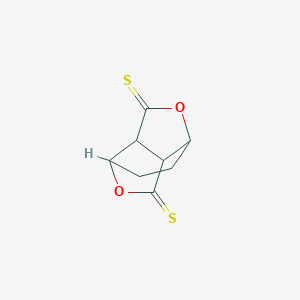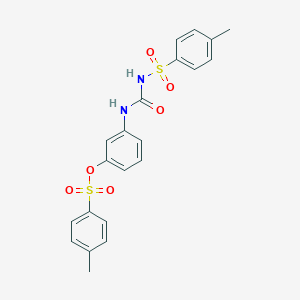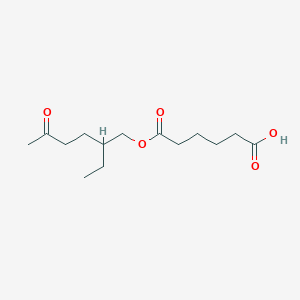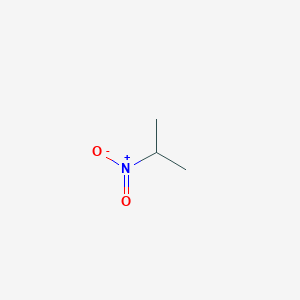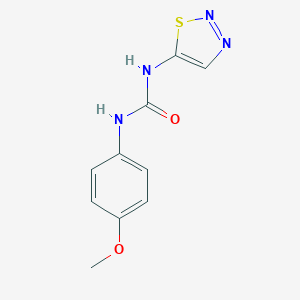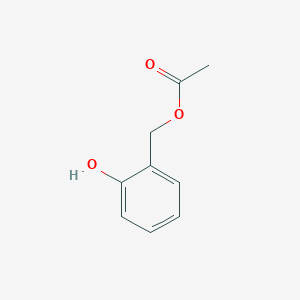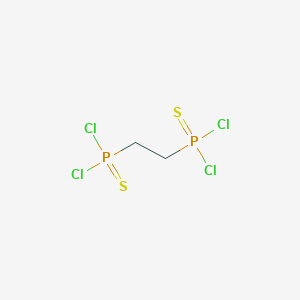
1,2-Bis(dichlorothiophosphonyl)ethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(dichlorothiophosphonyl)ethane, commonly known as BDCP, is a chemical compound that has been extensively studied for its scientific research applications. It is a member of the organophosphorus family of compounds and has been used in various fields, including agriculture, medicine, and military.
Wirkmechanismus
BDCP binds irreversibly to the active site of acetylcholinesterase, preventing the enzyme from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synapse, resulting in prolonged stimulation of the cholinergic receptors.
Biochemische Und Physiologische Effekte
BDCP has been shown to have various biochemical and physiological effects. It can cause muscle spasms, respiratory distress, and seizures. It can also affect the cardiovascular system, causing bradycardia, hypotension, and arrhythmias. BDCP exposure has also been linked to neurodegenerative diseases such as Parkinson's and Alzheimer's.
Vorteile Und Einschränkungen Für Laborexperimente
BDCP has been used extensively in laboratory experiments to study the effects of acetylcholinesterase inhibition. Its irreversible binding to the enzyme makes it useful in studying the long-term effects of acetylcholine accumulation. However, its toxicity and potential health hazards limit its use in experiments involving living organisms.
Zukünftige Richtungen
There are several future directions for BDCP research. One potential area of study is the development of antidotes to BDCP poisoning. Another area of research is the development of more selective acetylcholinesterase inhibitors that do not have the same toxicity as BDCP. Additionally, BDCP could be used as a tool to study the role of acetylcholine in various physiological and biochemical processes.
Conclusion:
In conclusion, 1,2-Bis(dichlorothiophosphonyl)ethane is a chemical compound with significant scientific research applications. Its ability to inhibit acetylcholinesterase has led to its use in various fields, including medicine, agriculture, and military. However, its toxicity and potential health hazards must be taken into consideration when using it in laboratory experiments. There are several future directions for BDCP research, including the development of antidotes and more selective acetylcholinesterase inhibitors.
Synthesemethoden
BDCP can be synthesized through a reaction between ethylene oxide and phosphorus pentachloride. The resulting product is then treated with sulfur to form BDCP.
Wissenschaftliche Forschungsanwendungen
BDCP has been used in scientific research for its ability to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition results in an increase in acetylcholine levels, which can lead to various physiological and biochemical effects.
Eigenschaften
CAS-Nummer |
1661-12-7 |
|---|---|
Produktname |
1,2-Bis(dichlorothiophosphonyl)ethane |
Molekularformel |
C2H4Cl4P2S2 |
Molekulargewicht |
295.9 g/mol |
IUPAC-Name |
dichloro-(2-dichlorophosphinothioylethyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C2H4Cl4P2S2/c3-7(4,9)1-2-8(5,6)10/h1-2H2 |
InChI-Schlüssel |
WBTGKAWAYFLPRO-UHFFFAOYSA-N |
SMILES |
C(CP(=S)(Cl)Cl)P(=S)(Cl)Cl |
Kanonische SMILES |
C(CP(=S)(Cl)Cl)P(=S)(Cl)Cl |
Synonyme |
1,2-BIS(DICHLOROTHIOPHOSPHONYL)ETHANE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![17-Acetyl-10,13-dimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B154129.png)
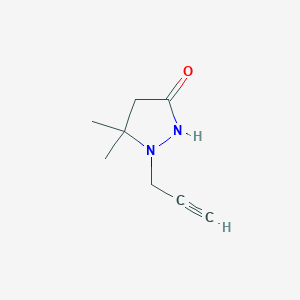

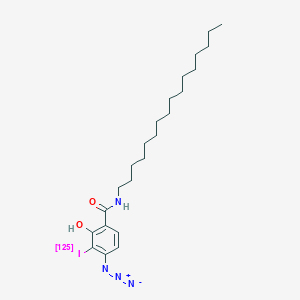
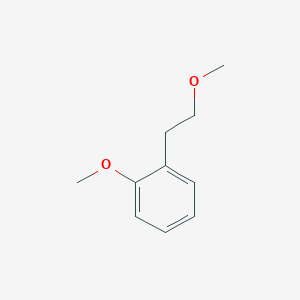
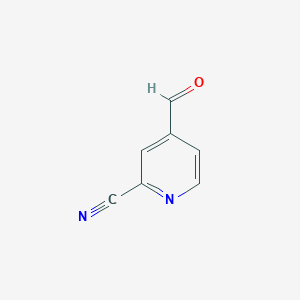
![4-[5-Phenyl-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide](/img/structure/B154141.png)
